molecular formula C14H17NO2 B1306575 1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol CAS No. 801228-37-5

1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol

Cat. No.: B1306575
CAS No.: 801228-37-5
M. Wt: 231.29 g/mol
InChI Key: HLHFHHPIYHTRLK-UHFFFAOYSA-N
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Description

1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol is an organic compound that features a naphthalene ring attached to a propanol backbone with a methylamino group

Preparation Methods

The synthesis of 1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol typically involves the reaction of naphthalen-2-ol with 1-chloro-3-(methylamino)propan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the naphthalene ring to form tetrahydronaphthalene derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives and substituted compounds with different functional groups .

Scientific Research Applications

1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(methylamino)-3-naphthalen-2-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15-9-13(16)10-17-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13,15-16H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHFHHPIYHTRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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